3,4-Dimethylaniline hydrochloride

Vue d'ensemble

Description

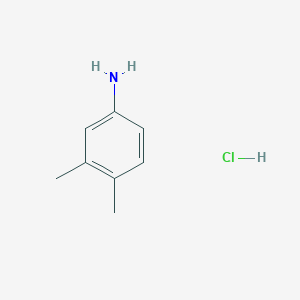

3,4-Dimethylaniline hydrochloride is a chemical compound widely used in scientific research and industry. It is a derivative of aniline, featuring two methyl groups attached to the benzene ring at the 3 and 4 positions, and it is often used in its hydrochloride salt form for increased stability and solubility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dimethylaniline can be synthesized through the reduction of the corresponding nitro compound, either chemically or catalytically using platinum, Raney nickel, or molybdenum catalysts . Another method involves the alkylation of aniline with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production typically involves the alkylation of aniline with methanol or dimethyl ether as the methylating agent. The reaction is carried out in the presence of an acid catalyst to yield 3,4-Dimethylaniline .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: The nitro compounds can be reduced back to the amine.

Substitution: Electrophilic substitution reactions, such as nitration, can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a platinum catalyst or sodium borohydride are used.

Substitution: Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Nitro-substituted aromatic compounds.

Applications De Recherche Scientifique

Industrial Applications

1. Synthesis of Dyes and Pigments

3,4-Dimethylaniline hydrochloride is primarily used as an intermediate in the production of various dyes and pigments. It serves as a precursor for triarylmethane dyes such as crystal violet and malachite green, which are widely used in textiles and biological staining .

2. Production of Vitamin B2 (Riboflavin)

The compound is also significant in the synthesis of riboflavin (vitamin B2), a vital nutrient for humans. The process involves the use of 3,4-dimethylaniline as a key building block, highlighting its importance in the pharmaceutical industry .

3. Chemical Intermediates

In addition to dyes and vitamins, this compound is utilized as a fine chemical intermediate in various organic reactions. It participates in electron donor-acceptor interactions and can form ionic complexes with transition metals, which are important for catalysis and material science .

Environmental Applications

1. Adsorption Studies

Recent studies have explored the use of biochar-titanium dioxide composites for the removal of 3,4-dimethylaniline from wastewater. The composite material demonstrated significant adsorption capabilities, suggesting potential applications in environmental remediation efforts .

Toxicological Considerations

While this compound has beneficial applications, it is also associated with toxicity risks. Exposure can lead to symptoms such as headaches, cyanosis, and damage to vital organs like the liver and kidneys. Safety measures must be implemented during handling to mitigate these risks .

Case Study 1: Synthesis of Riboflavin

A study by Soboley and Berezooskii detailed the production methods of riboflavin using this compound as a precursor. The findings emphasized the efficiency of this compound in synthesizing high-yield riboflavin under controlled conditions.

Case Study 2: Environmental Remediation

Research conducted on the adsorption properties of biochar-titanium dioxide composites revealed that these materials could effectively reduce concentrations of 3,4-dimethylaniline in contaminated water sources. This study underscores the compound's environmental impact and potential solutions for pollution control.

Mécanisme D'action

The mechanism by which 3,4-Dimethylaniline hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an electron donor in redox reactions and participate in electrophilic aromatic substitution reactions. The pathways involved include the activation of specific enzymes and the formation of reactive intermediates .

Comparaison Avec Des Composés Similaires

- 2,3-Dimethylaniline

- 2,4-Dimethylaniline

- 2,5-Dimethylaniline

- 2,6-Dimethylaniline

- 3,5-Dimethylaniline

Comparison: 3,4-Dimethylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which affects its reactivity and interaction with other molecules. Compared to other dimethylaniline isomers, it has distinct physical and chemical properties, such as melting and boiling points, which influence its applications in various fields .

Activité Biologique

3,4-Dimethylaniline hydrochloride (3,4-DMA) is an organic compound with significant industrial applications, particularly as an intermediate in dye and pesticide production. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article explores the biological activity of 3,4-DMA, including its pharmacological properties, toxicity, and environmental implications.

- Chemical Formula : CHN·HCl

- Molecular Weight : 157.64 g/mol

- CAS Number : 95-64-7

- IUPAC Name : this compound

Structure

The compound features a benzene ring substituted with two methyl groups and an amino group, making it a member of the xylidine family. Its structure is represented as follows:

Pharmacological Properties

3,4-DMA exhibits various biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress in biological systems .

- Neurotoxicity : Studies indicate that exposure to 3,4-DMA can lead to neurotoxic effects, impacting behavior and cognitive functions in animal models .

- Genotoxicity : The compound has demonstrated potential genotoxic effects in vitro, raising concerns about its safety in pharmaceutical applications .

Toxicity Studies

The toxicity of 3,4-DMA has been extensively studied:

- Acute Toxicity : The LD50 value for 3,4-DMA in rats is approximately 2.14 g/kg, indicating moderate acute toxicity .

- Chronic Toxicity : Prolonged exposure can lead to nephrotoxicity and hepatotoxicity. Animal studies suggest that repeated exposure may result in organ damage and functional impairments .

Environmental Impact

3,4-DMA is commonly found as a contaminant in wastewater from industries involved in dye and pesticide manufacturing. Its persistence in the environment poses risks to aquatic ecosystems. Research has demonstrated effective adsorption methods using biochar composites for the removal of 3,4-DMA from contaminated water sources .

Adsorption Studies

A significant study focused on the adsorption capacity of biochar-titanium dioxide composites for removing 3,4-DMA from aqueous solutions. The findings are summarized in the table below:

| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | pH Effect on Removal (%) |

|---|---|---|

| Biochar (BC) | 322.58 | Increased from 47% at pH 3 to 89% at pH 9 |

| Biochar-TiO2 (BC-TiO2) | 285.71 | Increased from 50% at pH 3 to 82% at pH 9 |

The study concluded that both adsorbents effectively removed 3,4-DMA from solutions, particularly at higher pH levels due to enhanced hydroxide interactions .

Occupational Exposure Risks

Research on occupational exposure to xylidine isomers indicates that workers handling these compounds are at risk of developing health issues related to chronic exposure. Monitoring and risk assessment strategies have been recommended to mitigate these risks .

Propriétés

IUPAC Name |

3,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZCOOMMDVDZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-54-9 | |

| Record name | NSC53527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.